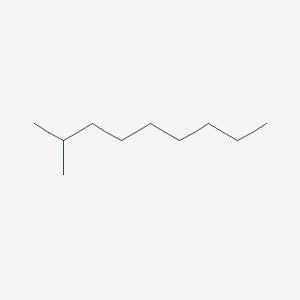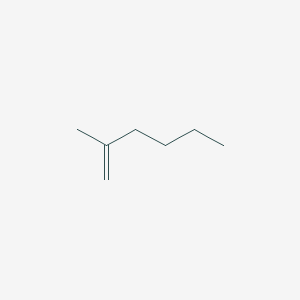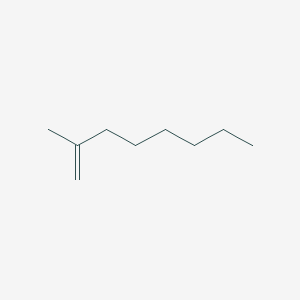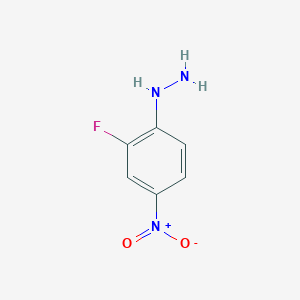
(2-Fluoro-4-nitrophenyl)hydrazine
Vue d'ensemble
Description
“(2-Fluoro-4-nitrophenyl)hydrazine” is an organic compound with the chemical formula C6H6FN3O2 . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . The compound appears as a powder .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-4-nitrophenyl)hydrazine” is 171.13 . The IUPAC name is also “(2-fluoro-4-nitrophenyl)hydrazine” and it has a PubChem CID of 3809170 . The Standard InchI is InChI=1S/C6H6FN3O2/c7-5-3-4 (10 (11)12)1-2-6 (5)9-8/h1-3-9H-8H2 .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which can be synthesized from compounds like (2-Fluoro-4-nitrophenyl)hydrazine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results/Outcomes : The results have shown that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Antifungal Activity of Pyrido[2,3-d]pyrimidine Derivatives
- Application Summary : A series of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from compounds like (2-Fluoro-4-nitrophenyl)hydrazine, were prepared and evaluated for their antifungal activity .
- Methods of Application : The compounds were synthesized and then screened against various Candida strains for determining the antifungal activity, minimum fungicidal concentration, and inhibition of ergosterol biosynthesis .
- Results/Outcomes : Among the screened compounds, several were identified as promising antifungal agents. The treatment of these compounds on different Candida strains showed inhibition of ergosterol biosynthesis, revealing the possible antifungal action of these compounds on the ergosterol biosynthetic pathway .
Antimycobacterial Agents
- Application Summary : 5-Phenyl-furan-2-carboxylic acids, which can be synthesized from compounds like (2-Fluoro-4-nitrophenyl)hydrazine, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
- Methods of Application : The compounds are synthesized and then tested for their antimycobacterial activity .
- Results/Outcomes : The results have shown that these compounds have potential as antimycobacterial agents .
Biomolecule Immobilization and Bioconjugation
- Application Summary : 4-Fluoro-3-nitrophenyl azide, a compound similar to (2-Fluoro-4-nitrophenyl)hydrazine, has been used for biomolecule immobilization and bioconjugation .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biomolecule being targeted .
- Results/Outcomes : The results have shown that this compound is effective for biomolecule immobilization and bioconjugation .
Synthesis of 5-Phenyl-furan-2-carboxylic Acids
- Application Summary : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound similar to (2-Fluoro-4-nitrophenyl)hydrazine, has been synthesized . 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
- Methods of Application : The compound is synthesized and then tested for its antimycobacterial activity .
- Results/Outcomes : The results have shown that this compound has potential as an antimycobacterial agent .
Synthesis of 4-Hydrazone Functionalized Pyrido[2,3-d]pyrimidine Derivatives
- Application Summary : A series of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from compounds like (2-Fluoro-4-nitrophenyl)hydrazine, were prepared and evaluated for their antifungal activity .
- Methods of Application : The compounds were synthesized and then screened against various Candida strains for determining the antifungal activity, minimum fungicidal concentration, and inhibition of ergosterol biosynthesis .
- Results/Outcomes : Among the screened compounds, several were identified as promising antifungal agents. The treatment of these compounds on different Candida strains showed inhibition of ergosterol biosynthesis, revealing the possible antifungal action of these compounds on the ergosterol biosynthetic pathway .
Safety And Hazards
“(2-Fluoro-4-nitrophenyl)hydrazine” is considered hazardous. It is a flammable solid and may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
Propriétés
IUPAC Name |
(2-fluoro-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGUKRKBLHYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396727 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-nitrophenyl)hydrazine | |
CAS RN |
127350-92-9 | |
| Record name | 2-fluoro-4-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

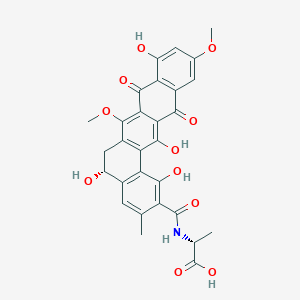
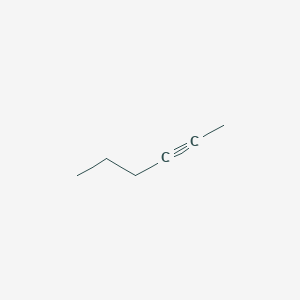
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)
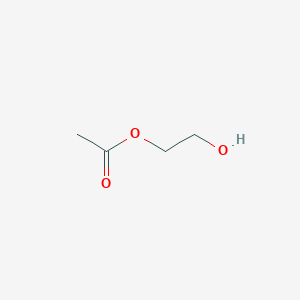
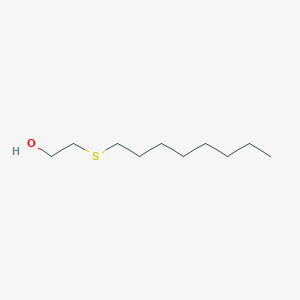
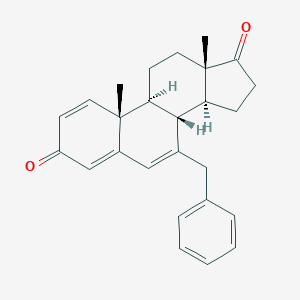
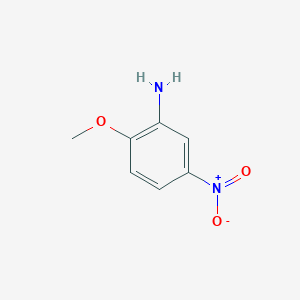
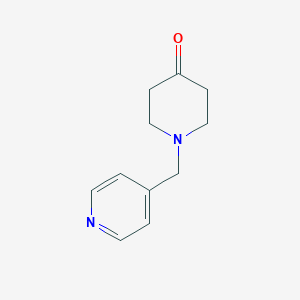
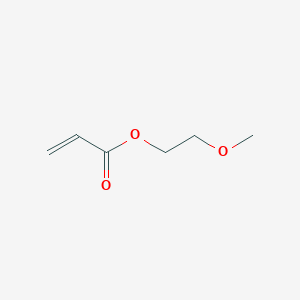
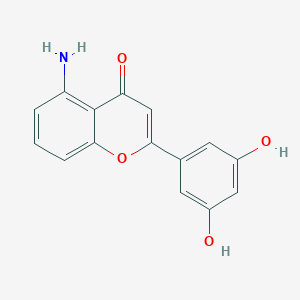
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
